5-(Acetylamino)-3-((4-dodecylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
CAS No.: 93762-37-9
Cat. No.: VC17168050
Molecular Formula: C30H39N3O8S2
Molecular Weight: 633.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93762-37-9 |
|---|---|
| Molecular Formula | C30H39N3O8S2 |
| Molecular Weight | 633.8 g/mol |
| IUPAC Name | 5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C30H39N3O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41) |
| Standard InChI Key | AAKZHIRXVGWBRY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure features a naphthalene backbone substituted with two sulfonic acid groups at positions 2 and 7, an acetylated amino group at position 5, a hydroxyl group at position 4, and a 4-dodecylphenylazo group at position 3. The azo linkage () connects the naphthalene system to a hydrophobic dodecylphenyl chain, creating an amphiphilic character. The sulfonic acid groups () enhance water solubility, critical for dye applications in aqueous media .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 633.8 g/mol | |
| Exact Mass | 633.217857 g/mol | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bonds | 16 |
Spectroscopic and Computational Data
The InChIKey (AAKZHIRXVGWBRY-UHFFFAOYSA-N) and canonical SMILES string (CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O) provide unique identifiers for computational modeling . Quantum mechanical calculations predict a planar naphthalene core with the dodecyl chain adopting a coiled conformation in nonpolar environments .
Synthesis and Manufacturing Processes
Diazo Coupling Reaction
The synthesis begins with the diazotization of 4-dodecylaniline under acidic conditions (), forming a diazonium salt. This intermediate undergoes electrophilic substitution with 5-acetylamino-4-hydroxynaphthalene-2,7-disulphonic acid, yielding the azo linkage.
Acetylation and Sulfonation
Post-coupling, acetylation of the amino group using acetic anhydride ensures stability against oxidative degradation. Sulfonation is achieved via sulfuric acid treatment, though the exact conditions remain proprietary.
Physical and Chemical Properties
Solubility and Stability
The compound exhibits high solubility in water () due to its sulfonic acid groups, with limited solubility in organic solvents like ethanol or acetone. It demonstrates thermal stability up to , making it suitable for high-temperature dyeing processes.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes above | |
| LogP (Partition Coefficient) | -1.2 (Predicted) | |
| pKa (Sulfonic Acid Groups) | ~1.5 |
Spectral Profiles
-
UV-Vis: Strong absorption at (azo chromophore).
Industrial and Research Applications
Textile Dyeing
The compound’s sulfonic acid groups enable direct dyeing of cotton and silk without mordants, achieving high wash-fastness. Its hydrophobic dodecyl chain enhances affinity for synthetic fibers like polyester, reducing dye migration during washing .
Biological Staining
Preliminary studies suggest utility in histology for staining acidic tissue components, though further validation is required.
Related Compounds and Comparative Analysis
Acid Red 138
The disodium salt of this compound (Acid Red 138, CAS 94386-47-7) shares structural features but offers improved solubility in hard water due to its ionic form .
Table 3: Comparison with Acid Red 138
| Property | 5-(Acetylamino)...Disulphonic Acid | Acid Red 138 |
|---|---|---|
| Solubility in Water | High | Very High |
| Application pH Range | 3–7 | 5–9 |
| Thermal Stability |
Future Research Directions
Green Synthesis Methods
Exploring enzymatic diazo coupling or microwave-assisted synthesis could reduce reliance on hazardous reagents .
Novel Applications
Investigations into photovoltaic materials or pH-sensitive sensors may leverage its chromophoric and ionic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume